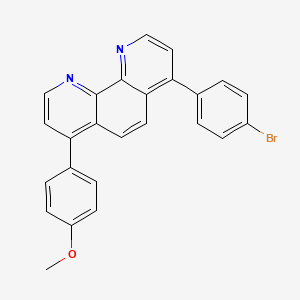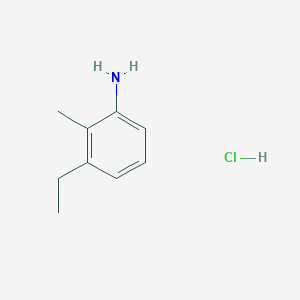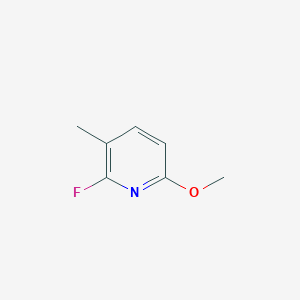
2-Fluoro-6-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxy-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-3-methylpyridine with fluoroboric acid to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol under basic conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxy-3-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol and a base such as sodium hydroxide are commonly used for introducing the methoxy group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various methoxy-substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
2-Fluoro-6-methoxy-3-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3-methylpyridine involves its interaction with molecular targets through its fluorine and methoxy groups. These substituents can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules . The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Fluoro-6-methylpyridine:
3-Fluoro-2-methoxy-6-methylpyridine: Similar but with different positioning of the fluorine and methoxy groups, which can influence its reactivity.
Uniqueness
2-Fluoro-6-methoxy-3-methylpyridine is unique due to the specific positioning of its fluorine and methoxy groups on the pyridine ring. This arrangement can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1227580-97-3 |
|---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3 |
InChI Key |
VKLMAJZETAJDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
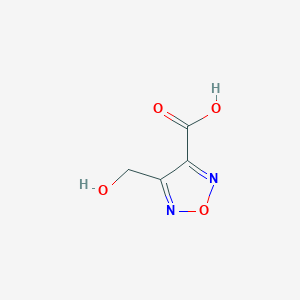

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
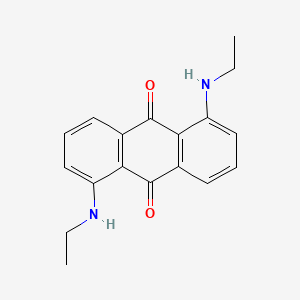
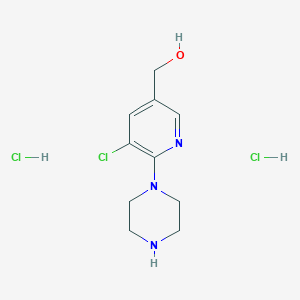

![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
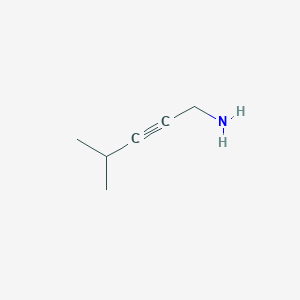
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
